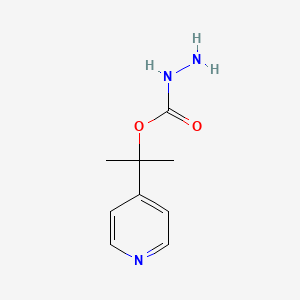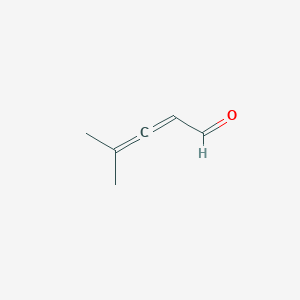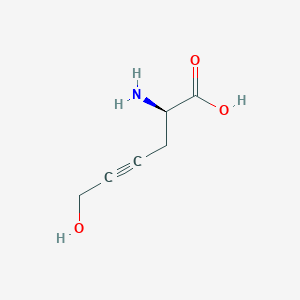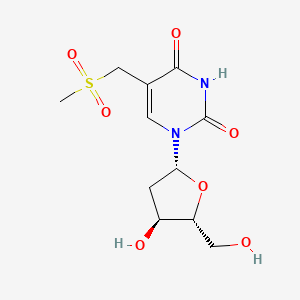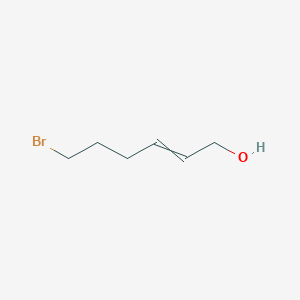
6-Bromohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromohex-2-en-1-ol is an organic compound with the molecular formula C6H11BrO. It is a brominated alcohol with a double bond, making it a versatile intermediate in organic synthesis. The compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromohex-2-en-1-ol can be synthesized through several methods. One common approach involves the bromination of hex-2-en-1-ol. This reaction typically uses a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromohex-2-en-1-ol undergoes various chemical reactions, including:
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form hex-2-en-1-ol.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, low temperature.
Substitution: Sodium hydroxide (NaOH), water as solvent, reflux conditions.
Major Products:
Oxidation: 6-Bromohex-2-enal
Reduction: 6-Bromohexanol
Substitution: Hex-2-en-1-ol
Scientific Research Applications
6-Bromohex-2-en-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromohex-2-en-1-ol involves its reactivity due to the presence of both the bromine atom and the double bond. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These properties make it a valuable intermediate in various synthetic pathways .
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is a good leaving group, facilitating substitution reactions.
Addition Reactions: The double bond can react with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
6-Bromo-1-hexene: Similar structure but lacks the hydroxyl group, making it less reactive in certain reactions.
Hex-2-en-1-ol: Similar structure but lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness: 6-Bromohex-2-en-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications .
Properties
CAS No. |
71032-11-6 |
|---|---|
Molecular Formula |
C6H11BrO |
Molecular Weight |
179.05 g/mol |
IUPAC Name |
6-bromohex-2-en-1-ol |
InChI |
InChI=1S/C6H11BrO/c7-5-3-1-2-4-6-8/h2,4,8H,1,3,5-6H2 |
InChI Key |
LCAJAAKSZFJUEA-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=CCO)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


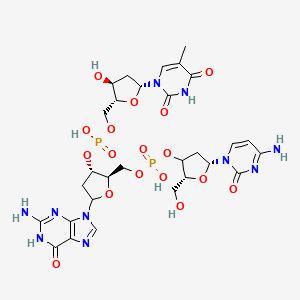

![3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14471429.png)
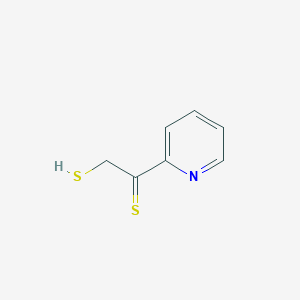
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;perchlorate](/img/structure/B14471441.png)
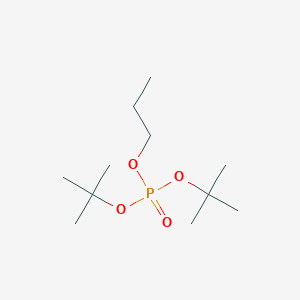
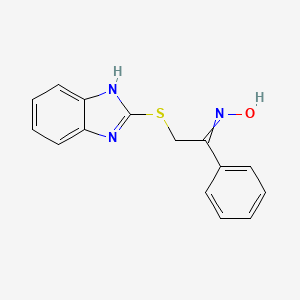
![2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol](/img/structure/B14471472.png)
